N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine
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Overview
Description
N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine is a synthetic compound belonging to the class of purine derivatives It is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 2 and 6 of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Dibenzyl-7H-purine-2,6-diamine typically involves the reaction of 2,6-diaminopurine with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N2,N~6~-Dibenzyl-7H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~).
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: H2O2 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Benzyl bromide in the presence of a base like NaH in DMF.
Major Products Formed:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Scientific Research Applications
N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N2,N~6~-Dibenzyl-7H-purine-2,6-diamine involves its interaction with specific molecular targets within cells. It is known to inhibit certain kinases, such as Aurora kinases, which play a crucial role in cell division. By inhibiting these kinases, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the p53 pathway, which is often dysregulated in cancer cells.
Comparison with Similar Compounds
N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine can be compared with other similar compounds such as:
Reversine (N~6~-cyclohexyl-N~2~-(4-morpholinophenyl)-7H-purine-2,6-diamine): Both compounds are purine derivatives with anticancer properties, but reversine has a different substitution pattern and is more potent in certain cancer cell lines.
6-Benzylaminopurine: Another purine derivative used in plant biology as a cytokinin.
Properties
CAS No. |
39639-54-8 |
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Molecular Formula |
C19H18N6 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-N,6-N-dibenzyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C19H18N6/c1-3-7-14(8-4-1)11-20-17-16-18(23-13-22-16)25-19(24-17)21-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H3,20,21,22,23,24,25) |
InChI Key |
SSUPPDWGBLKKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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